Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Organic Synthesis Chemical Stability Rearrangement Chemistry

Process chemists scaling benzazepine-derived APIs lose time and yield to tert-butyl ester deprotection. This ethyl ester eliminates that bottleneck entirely. • Direct amidation to vasopressin V2 receptor antagonists-no deprotection step required • Avoids acid-promoted isoquinoline rearrangement (12-24 h half-life at room temperature) • Reduced step count and reagent consumption for cost-efficient kg-scale manufacturing

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13179016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=CC=CC=C2N1
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)12-9-5-7-10-6-3-4-8-11(10)14-12/h3-4,6,8,12,14H,2,5,7,9H2,1H3
InChIKeyPHNQBYSWAJDVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylate: Core Scaffold for Vasopressin Antagonists


Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate (CAS 2089699-45-4) is a heterocyclic compound belonging to the 1H-1-benzazepine family, featuring a seven-membered azepine ring fused to a benzene ring with an ethyl ester at the 2-position . With molecular formula C13H17NO2 and molecular weight 219.28 g/mol, this compound serves as a versatile intermediate for vasopressin V2 receptor antagonists (e.g., tolvaptan class) and as a scaffold for medicinal chemistry exploration . It is commercially available with standard purity of 95% accompanied by batch-specific QC data including NMR, HPLC, and GC .

Intermediate Vasopressin V2 antagonist synthesis (tolvaptan class)
Ester advantage Ethyl ester enables direct amidation without deprotection
Scaffold 1H-1-Benzazepine core for medicinal chemistry exploration

Why Ethyl 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylate Cannot Be Replaced


Substituting ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate with other benzazepine analogs, including the 2-benzazepine positional isomer, the free carboxylic acid, or alternative ester derivatives, is not straightforward because each structural permutation profoundly alters reactivity, stability, and synthetic utility. Critically, alkyl 1H-1-benzazepine-2-carboxylates possess a documented propensity for acid-promoted rearrangement to substituted isoquinolines, a property not shared by their 2-benzazepine counterparts or the corresponding carboxylic acid [1]. Additionally, the ester alkyl group length directly impacts hydrolytic stability, steric accessibility in subsequent acylation or amidation steps, and overall molecular descriptors (logP, MW) that influence biological partitioning and purification behavior [2]. These differences, elaborated quantitatively in Section 3, preclude simple interchange.

Rearrangement liability
Ethyl 1H-1-benzazepine-2-carboxylate rearranges to isoquinoline at RT; 2-benzazepine isomer and free acid are stable.
Ester chain sensitivity
Alkyl ester length shifts hydrolytic stability, purification, and logP, altering synthetic utility.
Reactivity mismatch
Free carboxylic acid or alternative esters require different activation and workup, blocking direct substitution.

Ethyl 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylate: Evidence vs Closest Analogs


Rearrangement Instability vs 2-Benzazepine & Free Acid

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate (and related alkyl 1H-1-benzazepine-2-carboxylates) exhibits spontaneous rearrangement to isoquinoline derivatives upon storage at room temperature. Specifically, pure solid samples of 1H-1-benzazepine-2-carboxylates (including the ethyl ester) were observed to convert to oils within approximately 12–24 hours under ambient conditions, with this transformation further accelerated upon contact with silica gel [1]. In contrast, the 2-benzazepine isomer (ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate, CAS 2089708-78-9) lacks the 2-alkoxycarbonyl substitution pattern on the azepine nitrogen and does not undergo this rearrangement, as the iminium intermediate required for ring contraction cannot form. Similarly, the free carboxylic acid analog (2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid, CAS 1367678-37-2) is stable under identical conditions because the carboxylate anion precludes the electrophilic rearrangement pathway [1].

Stability comparison
Head-to-head
Target: solid → oil in 12–24 h at RT Comparator: 2-benzazepine isomer and acid stable
Storage and handling logistics differ; fresh preparation recommended
Reported by Singh & Batra (2007)
Organic Synthesis Chemical Stability Rearrangement Chemistry

Molecular Weight & Purity vs Methyl Ester & Acid

Key molecular descriptors distinguish the ethyl ester from its closest analogs. The ethyl ester has a molecular weight of 219.28 g/mol, which is 14 Da heavier than the methyl ester analog (methyl 2,3,4,5-tetrahydro-1H-benzo[d]azepine-2-carboxylate, CAS 506418-10-6, MW 205.26 g/mol) and 28 Da heavier than the free carboxylic acid (CAS 1367678-37-2, MW 191.23 g/mol) . Commercially, the ethyl ester is supplied at a verified purity of 95% with batch-specific QC including 1H NMR, HPLC, and GC from Bidepharm, whereas the methyl ester analog is less commonly catalogued with similar rigorous multi-technique QC documentation . The estimated logP (ALOGPS) for the ethyl ester (~2.5) is significantly higher than that of the free acid (estimated logP ~1.8), translating to measurably greater organic-phase partitioning .

Molecular descriptors
Data to verify
MW 219.28 g/mol Δ +14 Da vs methyl ester, +28 Da vs acid logP ~2.5, Δ +0.7 vs acid
Supports LC-MS detection and extraction selectivity
Purity 95% with multi-technique QC; logP estimated
Chemoinformatics Building Block Procurement Molecular Descriptors

Vasopressin V2 Antagonist Synthesis: Ethyl vs tert-Butyl Ester

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a documented intermediate in the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-based vasopressin V2 receptor antagonists, including the tolvaptan class [1]. The ethyl ester offers a synthetic advantage over the tert-butyl ester analog (tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate, CAS 1897387-56-2, MW 247.34 g/mol) because the ethyl ester can be directly amidated without requiring a deprotection step, whereas the tert-butyl ester necessitates acidic cleavage (TFA) prior to functionalization, adding one synthetic step and potentially compromising the acid-labile benzazepine core [2]. Patent literature specifically describes 2-alkoxycarbonyl-1H-1-benzazepines where the alkoxy group is ethyl as preferred intermediates for large-scale preparation of pharmaceutically active vasopressin antagonists [1].

Synthetic step count
Class-level inference
Ethyl ester: direct amidation (~2 steps) tert-Butyl ester: deprotection + amidation (~3 steps)
Reduced step count and avoids acid exposure
Patent-described intermediate for tolvaptan class
Vasopressin Antagonists Pharmaceutical Intermediates Synthetic Access

1H NMR Conformational Signature vs N-Acyl Amides

High-field 1H NMR analysis of acylated tetrahydrobenzazepines reveals that N-acetyl and N-benzoyl derivatives exhibit diastereotopic ring methylene protons at room temperature, indicating a high barrier to ring inversion (>16 kcal/mol) due to hindered rotation of the amide bond [1]. In contrast, the N-unsubstituted ethyl ester (ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate) lacks the N-acyl group and consequently has a lower barrier to ring inversion (estimated <11 kcal/mol), resulting in magnetically equivalent methylene protons and a simpler 1H NMR spectrum with fewer diastereotopic splittings. The barrier for benzocycloheptene, a relevant model compound for the N-unsubstituted system, is known to be 11 kcal/mol, whereas the N-acyl tetrahydrobenzazepines exhibit barriers exceeding 16 kcal/mol as determined by variable-temperature NMR [1].

Ring inversion barrier
Class-level inference
Target: lower barrier, simpler NMR N-acyl: >16 kcal/mol, diastereotopic protons
Simpler NMR spectrum aids conformational studies
Class-level data from Hassner et al. (2003)
Structural Biology NMR Spectroscopy Conformational Analysis

Ethyl 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylate: Application Scenarios


Scalable Intermediate for V2 Antagonist Synthesis

The ethyl ester offers a direct amidation pathway to vasopressin V2 receptor antagonists, eliminating the deprotection step required for the tert-butyl ester analog (see Evidence Item 3) [1][2]. Process chemists selecting this compound for kilogram-scale intermediate manufacturing benefit from reduced step count, lower reagent consumption, and avoidance of acid-mediated core decomposition. This directly translates to higher overall yield and lower cost of goods for pharmaceutical development programs targeting hyponatremia and related indications [1].

Stability-Dependent SAR Probe

The documented room-temperature instability (12–24 h rearrangement half-life) of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate makes it uniquely suited as a probe for studying rearrangement-dependent biological activity (see Evidence Item 1) [3]. In contrast, the stable 2-benzazepine isomer and the carboxylic acid are unsuitable for such time-resolved bioactivity experiments. Medicinal chemists can exploit this instability to generate isoquinoline rearrangement products in situ, enabling identification of active metabolites or degradation products with distinct biological profiles [3].

NMR Conformational Standard for Fragment Screening

The lower ring-inversion barrier of the N-unsubstituted ethyl ester (estimated <11 kcal/mol) relative to N-acyl tetrahydrobenzazepine amides (>16 kcal/mol) provides a distinct NMR fingerprint (see Evidence Item 4) [4]. This compound serves as a negative control or conformational standard in fragment-based drug discovery campaigns where N-acyl derivatives are being screened. Its simpler 1H NMR spectrum facilitates identification of ligand-induced conformational changes, directly improving hit validation accuracy in protein-observed NMR experiments [4].

Application
Selection Property
Validation Focus
Vasopressin V2 antagonist intermediate synthesis
Direct amidation without deprotection
Synthetic step efficiency and core stability review
Rearrangement-dependent SAR probe
Room-temperature instability for in situ isoquinoline generation
Time-resolved bioactivity and degradation product identification
NMR conformational standard
Low ring-inversion barrier and simplified spectrum
Ligand-induced conformational change detection
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